![molecular formula C17H18N2O4 B3264741 Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate CAS No. 39632-83-2](/img/structure/B3264741.png)
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
Overview
Description
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate consists of a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 6-position. The 3 and 4 positions of the pyridine ring are substituted with diethyl ester groups .Chemical Reactions Analysis
There is a study that discusses the synthesis and fluorescent properties of multisubstituted aminopyridines . Although it doesn’t specifically mention Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate, it could provide some insights into the chemical reactions involving similar compounds.Scientific Research Applications
Synthesis and Derivative Formation
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate plays a significant role in the synthesis of various chemical compounds. It is used in the condensation process to produce derivatives like ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate and its related compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990). These derivatives are further alkylated to produce N-1 substituted derivatives, expanding the range of chemical entities derived from this compound.
Precursor for Complex Molecules
This compound is also utilized as a precursor for the preparation of complex molecules. For instance, its modification can lead to the creation of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid, which is a critical step in synthesizing a range of pyridine derivatives (Li Gong-chun, 2013).
Application in Heterocyclic Chemistry
In heterocyclic chemistry, diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is used in the synthesis of naphthyridines and related compounds. It is a key ingredient in producing 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, showcasing its versatility in creating diverse heterocyclic compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).
Role in Organic Synthesis and Structural Studies
This compound is instrumental in organic synthesis and the study of molecular structures. For example, its use in the preparation of pyrido[4,3-d]pyrimidine system signifies its importance in constructing novel chemical structures and understanding their properties (Komkov & Dorokhov, 2007).
properties
IUPAC Name |
diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)19-15(18)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUDWWGLTVDDKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C(=O)OCC)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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